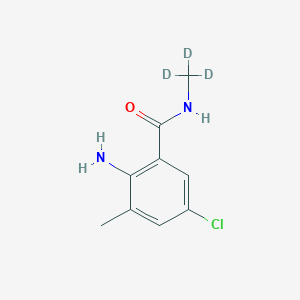

2-Amino-5-chloro-N,3-dimethylbenzamide-d3

描述

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 (CAS No. 890707-28-5, molecular formula C₉H₁₁ClN₂O) is a deuterated analog of the parent compound 2-amino-5-chloro-N,3-dimethylbenzamide. The deuterium substitution at three positions (denoted by "-d3") is expected to enhance metabolic stability while retaining the core pharmacological or chemical properties of the non-deuterated form .

属性

分子式 |

C9H11ClN2O |

|---|---|

分子量 |

201.67 g/mol |

IUPAC 名称 |

2-amino-5-chloro-3-methyl-N-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C9H11ClN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)/i2D3 |

InChI 键 |

WOBVZGBINMTNKL-BMSJAHLVSA-N |

手性 SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)N |

规范 SMILES |

CC1=CC(=CC(=C1N)C(=O)NC)Cl |

产品来源 |

United States |

准备方法

Synthesis of Non-Deuterated 2-Amino-5-chloro-N,3-dimethylbenzamide (Base Compound)

The synthesis of the base compound 2-amino-5-chloro-N,3-dimethylbenzamide is well documented and forms the foundation for the preparation of its deuterated analog.

Step 1: Formation of 3-methyl-2-nitrobenzamide

Methyl 3-methyl-2-nitrobenzoate reacts with methylamine in a lower alcohol solvent under heating to yield 3-methyl-2-nitrobenzamide. This aminolysis step is crucial for introducing the amide functionality.

Step 2: Reduction of Nitro Group

3-methyl-2-nitrobenzamide undergoes reduction with iron powder and acid in aqueous medium to convert the nitro group to an amino group, producing 3-methyl-2-aminobenzamide.

Step 3: Chlorination and Amide Formation

The amino intermediate reacts with sulfonyl chloride in an inert organic solvent (e.g., acetonitrile) under controlled temperature (ice bath followed by heating to 55±1°C) to afford 2-amino-5-chloro-N,3-dimethylbenzamide with high yield (~91.6%) and purity.

Key Reaction Conditions and Yields:

| Step | Reaction | Conditions | Yield (%) | Characterization |

|---|---|---|---|---|

| 1 | Methyl 3-methyl-2-nitrobenzoate + methylamine → 3-methyl-2-nitrobenzamide | Heating in lower alcohol | Not specified | NMR, EIMS |

| 2 | Reduction with Fe powder + acid | Heating in water | Not specified | NMR |

| 3 | Reaction with sulfonyl chloride | Acetonitrile, 0°C to 55°C, 2.5 h total | 91.6 | 1H-NMR (500 MHz, CDCl3), EIMS |

Advanced Synthesis via Catalytic Oxidation and Substitution (High Yield Route)

A more sophisticated method involves:

Catalytic Oxidation: Toluene is oxidized to benzoic acid using N-hydroxyphthalimide and cobalt acetylacetonate catalysts under oxygen pressure (3–5 MPa) at 30–50°C.

Chlorination: Chlorine gas is bubbled through the solution at 30–40°C to produce 3,5-dichlorobenzoic acid.

Selective Methyl Substitution: The 5-chlorine is shielded, and a Grignard reagent introduces a methyl group at the 3-position, yielding 3-methyl-5-chlorobenzoic acid.

Nitration: The methylated chlorobenzoic acid is nitrated using nitric acid catalyzed by concentrated sulfuric acid to give 2-nitro-3-methyl-5-chlorobenzoic acid.

Catalytic Hydrogenation: The nitro group is reduced to an amino group.

Amide Formation: Using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole as coupling agents, an intermediate is formed and subsequently reacted with methylamine to yield the target compound.

This method achieves yields above 92%, with fewer steps and simpler operations compared to traditional routes.

Summary of Key Steps and Conditions:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidation of toluene to benzoic acid | 30–50°C, 3–5 MPa oxygen, N-hydroxyphthalimide, cobalt catalyst | Not specified |

| 2 | Chlorination to 3,5-dichlorobenzoic acid | 30–40°C, chlorine gas bubbling | Not specified |

| 3 | Methyl substitution via Grignard reagent | Shielding reagent, Grignard reagent | Not specified |

| 4 | Nitration | Concentrated H2SO4, HNO3 | Not specified |

| 5 | Catalytic hydrogenation | Standard hydrogenation conditions | Not specified |

| 6 | Amide coupling with methylamine | Room temperature, DIC, 1-hydroxybenzotriazole | >92 |

Preparation of Deuterated Analog (2-Amino-5-chloro-N,3-dimethylbenzamide-d3)

The deuterated compound this compound is typically prepared by introducing deuterium atoms at the methyl groups (N-CH3 or aromatic CH3) or amide hydrogens via isotopic exchange or deuterated reagents.

A general method involves lithiation of a suitable precursor (e.g., N,N-dibenzyl-bromo-3-methylaniline) in anhydrous tetrahydrofuran (THF) at -78 °C under nitrogen atmosphere using n-butyllithium (nBuLi).

The lithiated intermediate is then quenched with deuterated methanol (CD3OD), resulting in incorporation of deuterium atoms at the desired positions.

Subsequent workup and extraction yield the deuterated intermediate, which can be further converted to the target deuterated benzamide derivative.

This approach allows selective and efficient incorporation of deuterium, essential for mechanistic studies or tracer applications.

Nuclear Magnetic Resonance (NMR): 1H-NMR spectra confirm the aromatic protons, amide NH, amino NH2, and methyl groups with characteristic chemical shifts. For example, in 2-amino-5-chloro-N,3-dimethylbenzamide, aromatic protons appear around δ 7.07–7.17 ppm, NH at δ 6.21 ppm, NH2 at δ 5.51 ppm, N-CH3 at δ 2.94 ppm, and aromatic CH3 at δ 2.13 ppm.

Electron Ionization Mass Spectrometry (EIMS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 198 for the non-deuterated compound) confirm molecular identity.

Yield and Purity: High yields (>90%) and purity are achievable using optimized catalytic and coupling conditions, with recrystallization and chromatographic purification steps enhancing product quality.

The preparation of this compound involves adapting classical synthetic routes of the non-deuterated compound with incorporation of deuterium via isotopic exchange or use of deuterated reagents. The most efficient methods combine catalytic oxidation, selective halogenation, and amide coupling with high yields and operational simplicity. Deuteration is effectively achieved through lithiation and quenching with deuterated solvents at low temperatures. These methods provide reliable access to this compound for research and industrial applications, supported by comprehensive characterization data.

化学反应分析

Types of Reactions

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of benzoic acid to 3,5-dichlorobenzoic acid.

Reduction: Catalytic hydrogenation of nitro groups to amino groups.

Substitution: Chlorine substitution and methyl substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

- N-hydroxyphthalimide

- Cobalt acetylacetonate

- Chlorine gas

- Grignard reagents

- Nitric acid

- Concentrated sulfuric acid

- Methylamine .

Major Products

The major products formed from these reactions include 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid .

科学研究应用

While the query specifies "2-Amino-5-chloro-N,3-dimethylbenzamide-d3," the search results largely discuss "2-Amino-5-chloro-N,3-dimethylbenzamide." It is important to note that "d3" likely refers to a deuterated form of the molecule, which might have specific applications in research due to its isotopic properties, such as in tracing metabolic pathways or improving the accuracy of quantitative analyses. However, the core properties and some applications are likely similar to the non-deuterated form.

Synthesis and Chemical Properties

2-Amino-5-chloro-N,3-dimethylbenzamide is an organic compound that can be synthesized using a multi-step process . A synthesis method involves:

- Oxidation of toluene to benzoic acid using N-hydroxyphthalimide and cobalt acetylacetonate as catalysts .

- Substitution reaction with chlorine gas to produce 3,5-dichlorobenzoic acid .

- Selective methyl substitution using a Grignard reagent to yield 3-methyl-5-chlorobenzoic acid .

- Nitration to form 2-nitro-3-methyl-5-chlorobenzoic acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group .

- Reaction with N,N'-diisopropylcarbodiimide and 1-hydroxybenztriazole to form an intermediate, which then reacts with methylamine to produce the target compound .

The synthesis yield is reported to be above 92% . The melting point of 2-amino-5-chloro-N,3-dimethylbenzamide is 144.3 °C .

Applications in Insecticide Synthesis

2-Amino-5-chloro-N,3-dimethylbenzamide serves as a crucial intermediate in synthesizing insecticides, such as chlorantraniliprole and cyantraniliprole [4, 5]. These anthranilamide compounds are valuable in controlling arthropods . The methods for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide have been improved to reduce costs, waste, and process hazards, while also simplifying operations .

Role in Ferroptosis Research

2-Amino-5-chloro-N,3-dimethylbenzamide, also known as CDDO, is identified as a protein degradation inhibitor [2, 7]. It is relevant in the study of ferroptosis, a form of programmed cell death related to iron and oxidative stress [2, 7]. It has been demonstrated that PUFA biosynthesis pathway determines ferroptosis sensitivity in gastric cancer .

Toxicology and Clinical Implications

Studies indicate that 2-amino-5-chloro-N,3-dimethylbenzamide can pose health hazards, with exposure occurring via skin and respiratory tract during industrial production . Poisoning can lead to multiple organ injuries, particularly liver injury, and may also affect the kidneys, myocardium, and microcirculation . The typical progression of poisoning includes latency, rash, fever, organ damage, and recovery phases . Severe cases may require liver transplantation . The mechanisms of liver injury might involve abnormal mitochondrial function and mitophagy .

Antimicrobial activity

作用机制

The mechanism of action of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves its interaction with specific molecular targets and pathways. It has been shown to induce necrotic cell death in mammalian cells, suggesting its potential use in studying cell death mechanisms .

相似化合物的比较

Key Observations :

- Substituent Effects: The chlorine at C5 in 2-amino-5-chloro-N,3-dimethylbenzamide enhances electrophilicity, favoring nucleophilic acyl substitution in insecticide synthesis. In contrast, the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with metal catalysts .

- Deuterated vs. Non-Deuterated: While explicit data on the deuterated form (d3) is absent in the evidence, deuterium substitution typically reduces metabolic clearance by stabilizing C-D bonds, extending half-life in biological systems .

Functional Comparisons

- Reactivity: 2-Amino-5-chloro-N,3-dimethylbenzamide reacts with acyl chlorides (e.g., 2-chloronicotinoyl chloride) under catalyst-free conditions to form quinazolinones , whereas N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide requires metal catalysts for C–H activation .

- Biological Activity : The parent compound’s role in ferroptosis inhibition contrasts with structural analogs lacking the N-methylamide group, which is critical for HSP90 interaction .

Industrial and Regulatory Status

- 2-Amino-5-chloro-N,3-dimethylbenzamide: Listed in U.S. tariff codes (HTS 9902.20.87) with a 6.1% duty rate until 2023 .

- Deuterated Form: No regulatory data is provided, but deuterated pharmaceuticals often require specific pharmacokinetic studies for FDA approval.

生物活性

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is a deuterated derivative of 2-amino-5-chloro-N,3-dimethylbenzamide, characterized by its aromatic structure and the presence of an amino group and a chlorine atom. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. Understanding its biological activity involves examining its interactions with various biological targets, particularly its role as an inhibitor of cytochrome P450 enzymes.

- Molecular Formula : C9H11ClN2O (deuterated)

- Molecular Weight : Approximately 198.65 g/mol

- Structure : The compound features a chlorinated benzamide structure, which contributes to its reactivity and biological activity.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and inhibition could lead to significant pharmacokinetic implications. The inhibition of CYP1A2 can alter the metabolism of various drugs, potentially leading to increased toxicity or reduced efficacy.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces necrotic cell death in mammalian cells. This cytotoxic effect highlights its potential application in cancer therapy or as a tool for studying cell death mechanisms .

Case Studies

-

Hepatotoxicity Assessment :

- A study investigated the hepatotoxic effects of compounds similar to this compound in animal models. The results indicated that compounds interacting with CYP enzymes could exacerbate liver damage induced by toxic agents like thioacetamide. This suggests that understanding the metabolic pathways influenced by this compound is essential for evaluating its safety profile .

- Pharmacokinetics :

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Amino-5-bromo-N,3-dimethylbenzamide | 0.87 | Bromine substitution instead of chlorine |

| 4-Chloro-N,N-dimethylbenzamide | 0.79 | Different positioning of the chlorine atom |

| 2-Chloro-6-methyl-N-phenylbenzamide | 0.81 | Phenyl substitution providing different reactivity |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | 0.80 | Cyano group introduces different properties |

This table illustrates how modifications in the chemical structure can lead to significant changes in biological activity, emphasizing the importance of structural analysis in drug development.

常见问题

Q. What are the key synthetic routes for 2-amino-5-chloro-N,3-dimethylbenzamide-d3, and how does its substitution pattern influence reaction pathways?

The synthesis of this compound relies on regioselective functionalization due to its chloro, amino, and dimethylamide groups. A common approach involves:

- Chlorination of a pre-functionalized benzamide precursor at the 5-position using electrophilic reagents (e.g., Cl2/FeCl3), followed by N,N-dimethylation of the amide group via reductive alkylation.

- Deuterium incorporation (d3 labeling) typically occurs at exchangeable protons (e.g., NH2) using D2O under acidic or basic conditions .

The substitution pattern (chloro at C5, dimethylamide at C1, amino at C2) directs reactivity: the chloro group deactivates the ring, while the amino group enables electrophilic substitution at the para position. Comparative studies with analogs (e.g., 2-amino-5-chloro-3-methylbenzamide) highlight steric and electronic differences in coupling reactions .

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

- Mass Spectrometry (MS): Confirm molecular weight (198.65 g/mol ) and deuterium incorporation via isotopic patterns.

- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the absence of non-deuterated protons in exchangeable sites (e.g., NH2). Key signals include aromatic protons (δ 6.5–7.5 ppm) and dimethylamide protons (δ 3.0–3.2 ppm).

- Infrared Spectroscopy (IR): Identify characteristic bands for amide C=O (~1650 cm<sup>-1</sup>) and NH2 (~3350 cm<sup>-1</sup>). Disappearance of NH stretches in deuterated samples confirms labeling .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

- Moisture Sensitivity: The amino group may hydrolyze under prolonged exposure to humidity. Store in a desiccator at 0–6°C .

- Light Sensitivity: Aromatic chloro compounds can undergo photodegradation. Use amber vials and avoid UV light exposure.

- Handling: Use nitrile gloves and lab coats to prevent skin contact. Conduct reactions in fume hoods due to potential dust formation .

Q. How does this compound compare to its non-deuterated analog in metabolic or kinetic studies?

Deuteration alters hydrogen-bonding capacity and isotopic mass , affecting:

- Metabolic Half-Life: Deuterated compounds often exhibit slower CYP450-mediated oxidation due to the kinetic isotope effect.

- Solubility: Deuterated analogs may show slight differences in polar solvents (e.g., D2O vs. H2O).

Experimental validation requires parallel assays (e.g., LC-MS/MS for metabolite profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) arising from deuterium labeling?

- Deuterium-Induced Shifts: In NMR, deuterium labeling at NH2 eliminates proton signals, simplifying aromatic splitting patterns. Compare with non-deuterated analogs to assign peaks .

- Isotopic Purity: Use High-Resolution MS to detect residual non-deuterated species. A purity threshold >98% is critical for kinetic studies.

- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., as in 2-amino-3-chloro-5-nitrobenzamide ) confirms substitution patterns and deuteration sites.

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT): Model electronic effects of substituents (e.g., chloro’s electron-withdrawing impact on reaction intermediates).

- Molecular Dynamics (MD): Simulate solvent interactions, particularly deuterium’s role in hydrogen bonding.

- QSPR Models: Corrogate substituent parameters (Hammett σ) with experimental rate constants for cross-coupling reactions .

Q. How can factorial design optimize reaction conditions for synthesizing deuterated derivatives?

- Variables: Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).

- Response Surface Methodology (RSM): Maximize deuteration efficiency while minimizing byproducts. For example, a 2<sup>3</sup> factorial design can identify interactions between temperature and deuterium source concentration .

Q. What strategies mitigate challenges in characterizing low-abundance metabolites or degradation products?

- High-Sensitivity LC-MS/MS: Use MRM (multiple reaction monitoring) to target anticipated metabolites (e.g., dechlorinated or hydroxylated derivatives).

- Isotopic Tracing: Track deuterium retention in metabolites to distinguish enzymatic vs. non-enzymatic pathways.

- Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies major degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How does crystallographic data inform the design of co-crystals or salts for improved solubility?

- Hydrogen-Bonding Networks: Analyze crystal packing (e.g., via Cambridge Structural Database) to identify potential co-formers (e.g., carboxylic acids).

- Salt Formation: The amino group can be protonated to form salts with counterions (e.g., HCl), enhancing aqueous solubility. Compare with 5-chloro-N,2-dihydroxybenzamide for structural insights.

Q. What mechanistic insights can be gained from studying isotopic effects in kinetic studies?

- Primary Kinetic Isotope Effect (KIE): Deuteration at NH2 slows proton transfer steps (e.g., in enzyme binding). Measure KIE values (kH/kD) to identify rate-determining steps.

- Secondary KIE: Deuteration-induced changes in bond vibrational frequencies alter activation energy for ring-opening or cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。